molecular formula C15H18N8O2 B2418492 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034367-79-6

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B2418492
CAS RN: 2034367-79-6
M. Wt: 342.363
InChI Key: DEIXXWJEZSLDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one” is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine . It’s part of a series of energetic materials synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of these compounds involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a piperazine-1-carbonyl group . The structure has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical And Chemical Properties Analysis

This compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . The azo compound 10, a related compound, has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been involved in the synthesis of new derivatives with potential antibacterial and antifungal activities. These activities are significant against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013).

Antihistaminic and Anti-inflammatory Activities

  • Certain derivatives containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis of New Heterocyclic Compounds

  • The compound is a precursor in synthesizing various novel heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives, emphasizing the diversity of chemical structures it can contribute to creating (Abdelhamid et al., 2012).

Discovery of Anti-diabetic Drugs

  • Derivatives of the compound have been synthesized and evaluated for their potential as anti-diabetic medications, particularly focusing on DPP-4 inhibition and insulinotropic activities, highlighting its significance in developing treatments for type 2 diabetes (Bindu et al., 2019).

Synthesis for Cardiovascular Agents

  • Research has also extended into the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing promising coronary vasodilating and antihypertensive activities, which could be pivotal in developing new cardiovascular agents (Sato et al., 1980).

Future Directions

Future research could focus on designing next-generation fused ring energetic materials for different applications . The learning from multiparameter lead optimization and strategies to avoid the toxicity attrition at the late stage of drug discovery are also discussed .

properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2/c1-10-17-20-14-13(16-4-5-23(10)14)21-6-8-22(9-7-21)15(25)11-2-3-12(24)19-18-11/h4-5H,2-3,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIXXWJEZSLDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.